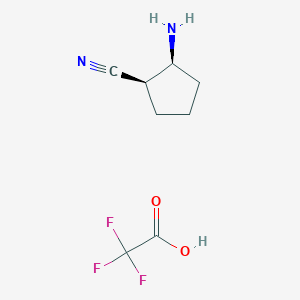

Cis-2-aminocyclopentane-1-carbonitrile trifluoroacetate

CAS No.: 2250241-85-9

Cat. No.: VC8091462

Molecular Formula: C8H11F3N2O2

Molecular Weight: 224.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2250241-85-9 |

|---|---|

| Molecular Formula | C8H11F3N2O2 |

| Molecular Weight | 224.18 |

| IUPAC Name | (1R,2S)-2-aminocyclopentane-1-carbonitrile;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C6H10N2.C2HF3O2/c7-4-5-2-1-3-6(5)8;3-2(4,5)1(6)7/h5-6H,1-3,8H2;(H,6,7)/t5-,6-;/m0./s1 |

| Standard InChI Key | IMCGYFYHVJAQDM-GEMLJDPKSA-N |

| Isomeric SMILES | C1C[C@H]([C@H](C1)N)C#N.C(=O)(C(F)(F)F)O |

| SMILES | C1CC(C(C1)N)C#N.C(=O)(C(F)(F)F)O |

| Canonical SMILES | C1CC(C(C1)N)C#N.C(=O)(C(F)(F)F)O |

Introduction

Chemical Identity and Structural Features

Cis-2-aminocyclopentane-1-carbonitrile trifluoroacetate is a bicyclic β-amino acid derivative with the molecular formula C₈H₁₁F₃N₂O₂ and a molar mass of 224.18 g/mol . Its IUPAC name, (1R,2S)-2-aminocyclopentane-1-carbonitrile;2,2,2-trifluoroacetic acid, reflects the cis stereochemistry of the amino and cyano substituents on the cyclopentane ring, coupled with a trifluoroacetate counterion. The compound’s structural rigidity and polar functional groups enhance its suitability for conformational studies and receptor-ligand interactions .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS No. | 2250241-85-9 |

| Molecular Formula | C₈H₁₁F₃N₂O₂ |

| Molar Mass | 224.18 g/mol |

| IUPAC Name | (1R,2S)-2-aminocyclopentane-1-carbonitrile;2,2,2-trifluoroacetic acid |

| SMILES | C1CC@HC#N.C(=O)(C(F)(F)F)O |

| InChI Key | IMCGYFYHVJAQDM-GEMLJDPKSA-N |

The cis-β-ACPC (cis-2-aminocyclopentanecarbonitrile) scaffold is central to its activity, enabling preorganization of peptide chains during macrocyclization . The trifluoroacetate (TFA) counterion improves solubility in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM), facilitating synthetic manipulations.

Synthesis and Manufacturing

The synthesis of cis-2-aminocyclopentane-1-carbonitrile trifluoroacetate involves a hybrid solid-phase/solution-phase approach, as demonstrated in the preparation of cyclic RGD peptidomimetics . Key steps include:

-

Solid-Phase Peptide Synthesis (SPPS): Linear precursors are assembled on O-chlorotritylchloride resin using Fmoc-protected amino acids. Orthogonal protecting groups (e.g., Pbf for arginine, tBu for aspartic acid) ensure selective deprotection .

-

Cleavage and Macrocyclization: The linear peptide is cleaved from the resin under mild acidic conditions (1% TFA in DCM). Macrocyclization is performed under pseudo-high dilution to minimize intermolecular reactions, followed by TFA-mediated deprotection (95% TFA, 2.5% Et₃SiH, 2.5% H₂O) .

-

Purification: Final purification via preparative HPLC yields the cyclic peptidomimetic with >95% purity .

Table 2: Representative Synthesis Parameters

| Parameter | Condition |

|---|---|

| Resin | O-chlorotritylchloride |

| Coupling Reagent | HATU/DIPEA |

| Macrocyclization Solvent | DMF |

| Deprotection Reagent | TFA/Et₃SiH/H₂O (95:2.5:2.5) |

| Yield | 9–16% |

This method highlights the compound’s role in constructing conformationally restrained peptides, critical for enhancing binding affinity to biological targets like integrins .

Applications in Medicinal Chemistry

Integrin-Targeting Peptidomimetics

Cis-2-aminocyclopentane-1-carbonitrile trifluoroacetate derivatives are integral to cyclic RGD (Arg-Gly-Asp) peptides, which inhibit αvβ3 integrin receptors overexpressed in cancer cells . For example, cyclo-[-Arg-Gly-Asp-(1S,2R)-β-ACPC-Val-] exhibits nanomolar affinity for αvβ3, making it a candidate for anti-angiogenic therapy . The cis-β-ACPC scaffold imposes a turn structure, mimicking natural ligand conformations and improving metabolic stability .

Analgesic Drug Development

In morphiceptin analogs, the compound’s hydroxylated derivatives (e.g., trihydroxycyclopentane β-amino acids) enhance μ-opioid receptor binding. Molecular docking studies indicate that hydroxy groups form hydrogen bonds with receptor residues, potentiating analgesic effects .

Physicochemical Properties

The compound’s trifluoroacetate salt form confers high solubility in DMF (>50 mg/mL) and DCM, though it is sparingly soluble in water. Stability studies suggest degradation under prolonged exposure to basic conditions, necessitating storage at −20°C in inert atmospheres.

Table 3: Physicochemical Profile

| Property | Value |

|---|---|

| Solubility in DMF | >50 mg/mL |

| Stability | Stable at −20°C, degrades in base |

| pKa (amine) | ~8.5 (estimated) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume